3-Hepten-1-ol
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Overview
Description
3-Hepten-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain. This compound exists in different stereoisomeric forms, including the (Z)- and (E)- isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hepten-1-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 1-heptene. In this process, 1-heptene reacts with diborane (B2H6) to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the isomerization of other heptenols or the reduction of heptenal compounds. These processes typically require catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hepten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptenal or heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Heptenal, heptanoic acid
Reduction: Heptanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Hepten-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its role in biological systems, including its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic properties and its use in drug development.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hepten-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its unsaturated nature allows it to undergo addition reactions, which can influence its biological activity .
Comparison with Similar Compounds
3-Hepten-1-ol, (E)-: Another stereoisomer with similar chemical properties but different spatial arrangement.
1-Hepten-3-ol: An isomer with the hydroxyl group on the third carbon and the double bond between the first and second carbons.
Uniqueness: this compound is unique due to its specific double bond position and hydroxyl group placement, which influence its reactivity and applications.
Properties
CAS No. |
10606-47-0 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hept-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
SDZQUCJFTUULJX-UHFFFAOYSA-N |
SMILES |
CCCC=CCCO |
Canonical SMILES |
CCCC=CCCO |
Origin of Product |
United States |
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